molecular formula C11H12N8O B13373712 N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B13373712
M. Wt: 272.27 g/mol
InChI Key: HHEDXPKOTGGLPL-UHFFFAOYSA-N
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Description

N-(5-isopropyl-1H-1,2,4-triazol-3-yl)tetraazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound that contains both triazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isopropyl-1H-1,2,4-triazol-3-yl)tetraazolo[1,5-a]pyridine-6-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the triazole ring, followed by the formation of the tetraazolo[1,5-a]pyridine core. The final step involves the introduction of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-isopropyl-1H-1,2,4-triazol-3-yl)tetraazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the triazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(5-isopropyl-1H-1,2,4-triazol-3-yl)tetraazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1H-1,2,4-triazol-3-yl)tetraazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyridine derivatives, such as:

  • N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide
  • 1-hydroxy-N-(1H-1,2,4-triazol-3-yl)-1H-tetrazole-5-carboxamide

Uniqueness

N-(5-isopropyl-1H-1,2,4-triazol-3-yl)tetraazolo[1,5-a]pyridine-6-carboxamide is unique due to its specific combination of triazole and pyridine rings, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N8O

Molecular Weight

272.27 g/mol

IUPAC Name

N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C11H12N8O/c1-6(2)9-12-11(16-15-9)13-10(20)7-3-4-8-14-17-18-19(8)5-7/h3-6H,1-2H3,(H2,12,13,15,16,20)

InChI Key

HHEDXPKOTGGLPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)C2=CN3C(=NN=N3)C=C2

Origin of Product

United States

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